N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O5S/c21-13-3-1-12(2-4-13)19(27)22-10-18-24-25-20(30-18)31-11-17(26)23-14-5-6-15-16(9-14)29-8-7-28-15/h1-6,9H,7-8,10-11H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPWZQEFMDFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of key intermediates. For example, starting from N-(2,3-dihydrobenzo[1,4]dioxin-6-amine , reactions with various reagents lead to the formation of oxadiazole derivatives and subsequent modifications to introduce the 4-fluorobenzamide moiety. The synthetic pathway can be summarized as follows:
- Formation of Dihydrobenzo Dioxin Derivative : Reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate acylating agents.
- Introduction of Oxadiazole Ring : Coupling reactions with thioketones or thioacids to form the oxadiazole structure.
- Final Coupling : Attaching the benzamide group through amide bond formation.
The overall yield and purity of the synthesized compound can vary based on the specific conditions used during each step.
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin scaffold exhibit a range of biological activities due to their ability to interact with various biological targets. The oxadiazole and benzamide components may enhance these interactions through mechanisms such as enzyme inhibition or receptor modulation.
Antimicrobial Activity
Several studies have demonstrated that derivatives of dihydrobenzo[b][1,4]dioxin possess significant antimicrobial properties. For instance, compounds similar to N-((5-((2-(...))) have shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis pathways .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. For example, studies involving related compounds have indicated that they can induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators . In vitro assays have shown promising results against several cancer cell lines.
Enzyme Inhibition
Enzymatic assays reveal that this compound may inhibit key enzymes involved in metabolic pathways related to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Specifically, it has been screened against α-glucosidase and acetylcholinesterase enzymes . The inhibition profiles suggest that it could serve as a lead compound for developing therapeutics targeting these conditions.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Preliminary studies indicate that compounds containing the dihydrobenzo[dioxin] scaffold exhibit cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole ring may enhance this activity by acting as a bioisostere for more traditional anticancer agents.
- A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of related compounds and their evaluation for antiproliferative activity against cancer cells .
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Antimicrobial Properties :
- The thioether linkages in the structure may contribute to antimicrobial activity. Research has shown that similar sulfur-containing compounds possess significant antibacterial properties.
- A comprehensive review on the biological activity of sulfur-containing compounds suggests that modifications to the thioether group can lead to enhanced efficacy against resistant bacterial strains .
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Neuroprotective Effects :
- Compounds derived from benzo[dioxin] structures have been investigated for neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
- Reports indicate that similar derivatives have shown promise in preclinical models of Alzheimer's disease .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical Properties
- LogP: Predicted to be ~3.5–4.0 (higher than non-fluorinated analogs due to 4-fluoro substitution) .
- Solubility : The thioether group may enhance aqueous solubility compared to ether-linked analogs .
Pharmacological Comparison
Key Observations :
- Its 4-fluorobenzamide group diverges from pesticidal benzamides (e.g., diflubenzuron ), indicating a therapeutic rather than agrochemical application.
Research Findings and Implications
Structural Optimization : Fluorination at the benzamide position improves metabolic stability compared to chlorine or methoxy substituents in analogs like compound 21 .
Activity Trends : Oxadiazole derivatives with electron-withdrawing groups (e.g., -F, -CF₃) exhibit enhanced target binding, as seen in compound 19 (IC₅₀: 0.8 μM for AC1) .
Limitations : Low yields (<20%) in some dihydrobenzodioxin-linked compounds (e.g., compound 2 in ) highlight synthetic challenges for scaling production.
Data Tables
Table 1: Comparative Analysis of Key Analogs
Q & A
Q. What are the typical synthetic routes for synthesizing this compound?
The compound is synthesized via multi-step organic reactions, often involving:
- Amide bond formation : Coupling the benzo[b][1,4]dioxin-6-amine moiety with a thioacetic acid derivative using carbodiimide-based coupling agents .
- Thioether linkage : Reacting the thiol group of 1,3,4-oxadiazole with a bromoacetyl intermediate under basic conditions (e.g., potassium carbonate) .
- Fluorobenzamide incorporation : Final acylation of the oxadiazole-methyl group with 4-fluorobenzoyl chloride in anhydrous dichloromethane . Purification typically involves column chromatography or recrystallization, with yields ranging from 45% to 68% depending on solvent polarity .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity, with aromatic protons in the benzo[b][1,4]dioxin moiety appearing as doublets at δ 6.8–7.2 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 498.1234) .
- IR spectroscopy : Detects amide C=O stretches (~1650 cm) and oxadiazole C=N vibrations (~1550 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Critical variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during thioether formation but may increase side reactions; switching to THF reduces by-products .
- Temperature control : Microwave-assisted synthesis (80–100°C) shortens reaction times by 30–50% compared to conventional reflux .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in fluorobenzamide acylation . Statistical optimization methods like Design of Experiments (DoE) are recommended to balance competing factors .
Q. How should researchers address contradictory data from different synthesis methods?
Contradictions (e.g., variable yields or impurity profiles) require:
- Mechanistic analysis : Investigate side reactions via LC-MS to identify intermediates (e.g., hydrolysis of the oxadiazole ring under acidic conditions) .
- Cross-validation : Compare NMR data of batches synthesized via alternative routes (e.g., microwave vs. thermal heating) to confirm structural consistency .
- Replication : Reproduce protocols from independent studies to isolate methodological variables (e.g., reagent purity, inert atmosphere use) .
Q. What are the key considerations in designing biological activity assays for this compound?
Focus on:
- Target specificity : Use computational docking studies to predict binding affinities with enzymes like cyclooxygenase-2 (COX-2), given the compound’s structural similarity to COX inhibitors .
- Dose-response curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., MTT for cytotoxicity) to establish IC values .
- Metabolic stability : Assess hepatic microsomal degradation rates to prioritize derivatives with longer half-lives (>60 minutes) .
Q. How does the compound’s stability under various conditions impact experimental design?
Stability studies reveal:
- pH sensitivity : Degrades rapidly in alkaline conditions (pH >9) due to oxadiazole ring hydrolysis; use neutral buffers for in vitro assays .
- Thermal stability : Stable up to 150°C in solid form but decomposes in solution at >80°C, necessitating low-temperature storage .
- Light sensitivity : Benzo[b][1,4]dioxin moiety is prone to photodegradation; store in amber vials and avoid prolonged UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
